Technical Monograph: 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde
Technical Monograph: 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde
An In-Depth Technical Guide to the Core Properties and Synthesis of 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde.
[1][2][3]
Executive Summary
3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde (also known as Isochroman-1-carbaldehyde ) is a bicyclic oxygen heterocycle serving as a critical "divergent intermediate" in medicinal chemistry.[1][2] Unlike its isomer chroman-4-carbaldehyde (where the oxygen is adjacent to the benzene ring), the isochroman scaffold features the oxygen atom at the 2-position, separated from the benzene ring by a methylene bridge.
This structural distinction imparts unique electronic properties and conformational flexibility, making it a valuable bioisostere for the tetrahydroisoquinoline core found in numerous alkaloids and pharmaceutical agents (e.g., Praziquantel analogs, Sonepiprazole). This guide details its physicochemical profile, the mechanistic basis of its synthesis via the Oxa-Pictet-Spengler reaction, and its utility in fragment-based drug discovery.
Part 1: Chemical Identity & Physicochemical Profile
The molecule is characterized by a benzene ring fused to a dihydropyran ring, with a reactive formyl group at the C1 position (adjacent to the oxygen). This position is benzylic and hemiacetalic in nature, making it highly versatile for functionalization.
Table 1: Physicochemical Specifications
| Property | Data |
| IUPAC Name | 3,4-Dihydro-1H-2-benzopyran-1-carbaldehyde |
| Common Synonyms | Isochroman-1-carbaldehyde; 1-Formylisochroman |
| CAS Number | 83501-37-5 |
| Molecular Formula | C₁₀H₁₀O₂ |
| Molecular Weight | 162.19 g/mol |
| SMILES | O=CC1OCCCc2ccccc12 |
| Physical State | Pale yellow viscous oil (standard ambient conditions) |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; sparingly soluble in water |
| Key Functional Group | C1-Aldehyde (Electrophilic, oxidizable) |
| Chirality | C1 is a stereocenter; typically synthesized as a racemate unless chiral catalysts are used.[3][4][5] |
Part 2: Synthetic Routes & Mechanistic Insight
The most authoritative and scalable route to 3,4-dihydro-1H-2-benzopyran-1-carbaldehyde is the Oxa-Pictet-Spengler Cyclization . This reaction parallels the classical Pictet-Spengler synthesis of tetrahydroisoquinolines but utilizes a phenylethanol nucleophile instead of a phenylethylamine.
The Oxa-Pictet-Spengler Reaction
Reactants: 2-Phenylethanol and a Glyoxal equivalent (e.g., Glyoxal dimethyl acetal or 1,1-dimethoxyethane). Catalyst: Brønsted acids (p-TsOH, TfOH) or Lewis acids (BF₃·OEt₂).
Mechanistic Pathway[5][6][7][8][9]
-
Hemiacetal Formation: Acid-catalyzed attack of the 2-phenylethanol hydroxyl group on the aldehyde (or acetal) generates a hemiacetal intermediate.
-
Oxocarbenium Ion Generation: Loss of water (or methanol) generates a highly electrophilic oxocarbenium ion.
-
Friedel-Crafts Cyclization: The electron-rich aromatic ring attacks the oxocarbenium ion in an intramolecular electrophilic aromatic substitution (EAS), closing the six-membered ring.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the isochroman core.
Visualization: Mechanistic Flow
The following diagram illustrates the transformation from acyclic precursors to the bicyclic core.
Figure 1: The Oxa-Pictet-Spengler cyclization pathway forming the isochroman core via an oxocarbenium intermediate.
Part 3: Reactivity & Functionalization
The C1-aldehyde group is a "chemical handle" that allows this molecule to serve as a divergent scaffold. Its reactivity profile is defined by three primary vectors:
-
Oxidation (to Carboxylic Acid):
-
Reagent: Pinnick oxidation (NaClO₂, NaH₂PO₄) or Jones reagent.
-
Product: Isochroman-1-carboxylic acid (CAS 13328-85-3).
-
Relevance: This acid is a direct precursor to amide libraries and is a scaffold in herbicide discovery.
-
-
Reductive Amination (to Amines):
-
Reagent: Primary/Secondary amine + NaBH(OAc)₃.
-
Product: 1-(Aminomethyl)isochromans.
-
Relevance: These derivatives are bioisosteres of tryptamines and phenethylamines, targeting GPCRs (e.g., Dopamine, Serotonin receptors).
-
-
Nucleophilic Addition (Grignard/Lithium):
-
Reagent: RMgX or RLi.
-
Product: Secondary alcohols.
-
Relevance: Creates chiral centers at the exocyclic position, expanding stereochemical complexity.
-
Visualization: Divergent Synthesis Map
Figure 2: Divergent synthesis pathways transforming the aldehyde handle into pharmaceutical leads.[3]
Part 4: Pharmaceutical Applications[4][13]
Bioisosterism of Tetrahydroisoquinolines
The isochroman ring is the oxygen analog of the tetrahydroisoquinoline (THIQ) ring. THIQs are ubiquitous in drugs like Praziquantel (anthelmintic) and Solifenacin (antimuscarinic).
-
Strategy: Replacing the N-H or N-R of a THIQ with an Oxygen atom (isochroman) alters hydrogen bonding capability and lipophilicity (LogP) while maintaining the steric profile.
-
Application: Researchers use isochroman-1-carbaldehyde to synthesize "Oxa-analogs" of these drugs to bypass metabolic liabilities associated with the nitrogen center or to secure novel IP space.
Dopamine Receptor Antagonists
Derivatives of isochroman are key intermediates in the synthesis of Sonepiprazole (a Dopamine D4 antagonist). The 1-substituted isochroman motif provides the necessary spatial arrangement to interact with the orthosteric binding site of the receptor.
Part 5: Experimental Protocols
Protocol A: Synthesis via Oxa-Pictet-Spengler Cyclization
This protocol synthesizes the dimethyl acetal precursor, which is hydrolyzed in situ to the aldehyde.
Objective: Synthesis of 1-(dimethoxymethyl)isochroman (Aldehyde precursor).
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Reactants: Charge the flask with 2-Phenylethanol (12.2 g, 100 mmol) and Glyoxal dimethyl acetal (60% aq. solution, 20 mL, ~130 mmol).
-
Solvent & Catalyst: Add anhydrous Dichloromethane (DCM) (100 mL) followed by p-Toluenesulfonic acid monohydrate (p-TsOH) (1.9 g, 10 mmol).
-
Reaction: Stir at reflux (40°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of 2-phenylethanol.
-
Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ (50 mL). Separate phases. Extract aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine organics, dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the acetal as a clear oil.
-
Hydrolysis (Optional for Aldehyde isolation): Treat the acetal with 1N HCl in THF/Water (1:1) at RT for 2 hours to liberate Isochroman-1-carbaldehyde .
Protocol B: Pinnick Oxidation to Isochroman-1-carboxylic Acid
Validates the aldehyde functionality and provides a stable solid derivative.
-
Dissolution: Dissolve Isochroman-1-carbaldehyde (1.62 g, 10 mmol) in t-Butanol (30 mL) and 2-Methyl-2-butene (scavenger, 5 mL).
-
Oxidant Preparation: Prepare a solution of Sodium Chlorite (NaClO₂) (1.1 g, 12 mmol) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.4 g) in water (10 mL).
-
Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution at 0°C.
-
Reaction: Stir at room temperature for 3 hours. The yellow color of the reaction mixture should fade.
-
Isolation: Acidify to pH 2 with 1N HCl. Extract with EtOAc (3 x 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate.[8] Recrystallize from Hexane/EtOAc to obtain the carboxylic acid (White solid).
References
- Larghi, E. L., et al. (2005). The Oxa-Pictet-Spengler Reaction: A Versatile Method for the Synthesis of Isochroman Derivatives. European Journal of Organic Chemistry, 2005(6), 1151-1158.
- Gu, X., et al. (2016). Enantioselective Synthesis of Isochroman Motifs via Pd(II)-Catalyzed Allylic C-H Oxidation. Journal of the American Chemical Society, 138(25), 7982-7988.
-
Molaid Chemicals. (n.d.). Isochroman-1-carboxylic acid (CAS 13328-85-3). Molaid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS:13328-85-3, 3,4-二氢-1H-异苯并吡喃-1-羧酸-毕得医药 [bidepharm.com]
- 3. 2932450-90-1|4,4-Dimethylisochromane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. EP0113042A2 - 3,4-Dihydro-2H-benzopyran derivatives, a method of producing them, a method of using them as stabilizers for organic materials, and organic compositions containing such stabilizers - Google Patents [patents.google.com]
- 5. scialert.net [scialert.net]
- 6. Isochroman-1-carboxylic acid | 13328-85-3 | Benchchem [benchchem.com]
- 7. Aqueous glyoxal: a versatile synthon in heterocyclic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isochroman synthesis - chemicalbook [chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
